molecular formula C21H18N2O3 B4737855 4-[2-(2-naphthyloxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[2-(2-naphthyloxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B4737855
M. Wt: 346.4 g/mol
InChI Key: NYAHQGJTPPWADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-naphthyloxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is a chemical compound that belongs to the class of quinoxaline derivatives. It has been the subject of extensive scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The exact mechanism of action of 4-[2-(2-naphthyloxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in cells, such as enzymes and receptors, leading to changes in their function and ultimately resulting in the observed effects.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(2-naphthyloxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and disrupt the nervous system of insects. It has also been found to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[2-(2-naphthyloxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is its versatility, as it can be easily modified to yield derivatives with different properties. However, its low solubility in water can limit its use in certain experiments, and its potential toxicity requires careful handling.

Future Directions

There are several potential future directions for research on 4-[2-(2-naphthyloxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone. These include:
1. Further exploration of its anticancer potential, including studies on its mechanism of action and efficacy in vivo.
2. Development of more efficient and environmentally friendly synthesis methods.
3. Investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's.
4. Study of its potential as a biopesticide for use in agriculture.
5. Exploration of its potential as a building block for the synthesis of new functional materials.

Scientific Research Applications

4-[2-(2-naphthyloxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential applications in various fields. In medicine, it has been found to exhibit anticancer, antifungal, and antimicrobial activities. In agriculture, it has been shown to possess herbicidal and insecticidal properties. In material science, it has been used as a building block for the synthesis of various functional materials.

properties

IUPAC Name

4-(2-naphthalen-2-yloxypropanoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-14(26-17-11-10-15-6-2-3-7-16(15)12-17)21(25)23-13-20(24)22-18-8-4-5-9-19(18)23/h2-12,14H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAHQGJTPPWADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(=O)NC2=CC=CC=C21)OC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(naphthalen-2-yloxy)propanoyl]-3,4-dihydroquinoxalin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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